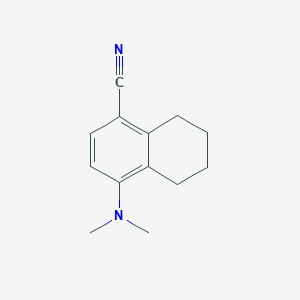![molecular formula C11H12N2O2 B15069364 Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound consists of an imidazo[1,5-A]pyridine core with an ethyl ester group at the 3-position and a methyl group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,5-A]pyridine core. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,5-A]pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced imidazo[1,5-A]pyridine derivatives. Substitution reactions can lead to various substituted imidazo[1,5-A]pyridine derivatives.
科学的研究の応用
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a chlorine atom at the 6-position.
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a bromine atom at the 6-position.
Ethyl 6-ethylimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with an ethyl group at the 6-position.
These compounds share the imidazo[1,5-A]pyridine core but differ in their substituents, which can lead to variations in their chemical and biological properties
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
ethyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-6-9-5-4-8(2)7-13(9)10/h4-7H,3H2,1-2H3 |
InChIキー |
WBDBLOWMNFRYBP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


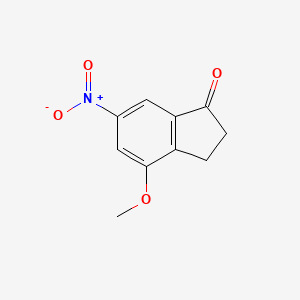
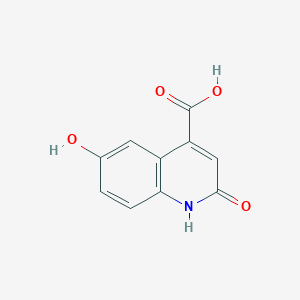
![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
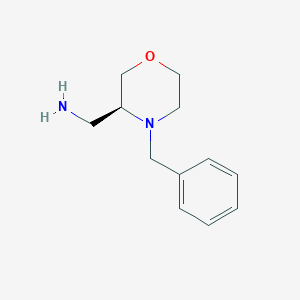
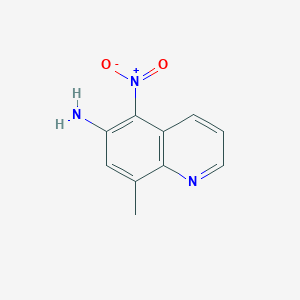
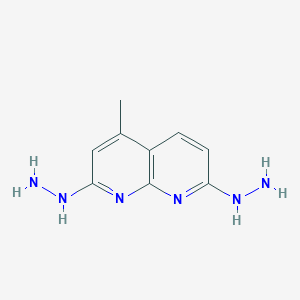
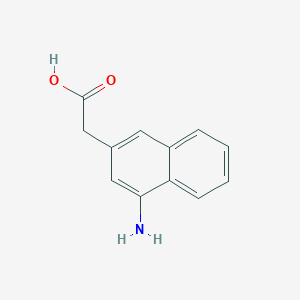
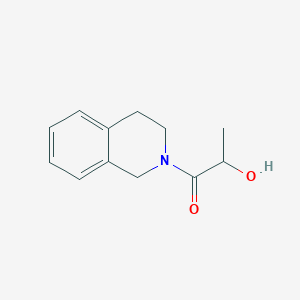
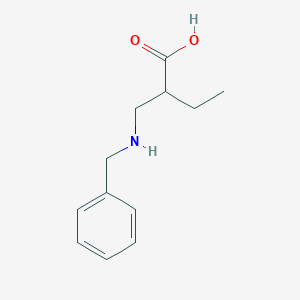
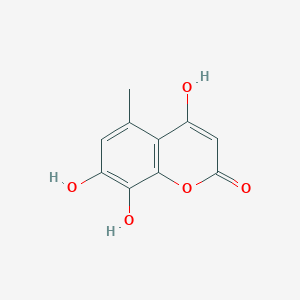
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)


